molecular formula C8H6ClF3O2S B1612719 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 151258-36-5

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1612719
M. Wt: 258.65 g/mol
InChI Key: QDMYYKYFUZKZKK-UHFFFAOYSA-N
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Description

“4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the empirical formula C8H6ClF3O2S . It has a molecular weight of 258.65 .


Synthesis Analysis

While specific synthesis methods for “4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride” were not found, there are general methods for synthesizing similar compounds. For example, trifluoromethylpyridines, which share some structural similarities, can be synthesized using various strategies . Another method involves the nucleophilic trifluoromethoxylation of alkyl halides .


Molecular Structure Analysis

The SMILES string for this compound is Cc1ccc(cc1C(F)(F)F)S(Cl)(=O)=O . This indicates that the compound has a benzene ring with a methyl group and a trifluoromethyl group attached. Additionally, there is a sulfonyl chloride group attached to the benzene ring .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.532±0.06 g/cm3 . Its melting point is between 30-34°C (lit.) , and it has a boiling point of 76°C . The flash point is 220°F .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Sulfonamide Compounds : A study by Sarojini et al. (2012) detailed the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride. The compound was characterized by various techniques, and its stability and electronic properties were analyzed using Density Functional Theory (DFT) methods. This research highlights the compound's utility in developing sulfonamide-based materials with potential applications in pharmaceuticals and materials science (Sarojini et al., 2012).

  • Friedel-Crafts Sulfonylation Reactions : Nara et al. (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a medium for the Friedel-Crafts sulfonylation reaction, using 4-methyl benzenesulfonyl chloride. This work demonstrated enhanced reactivity and nearly quantitative yields of diaryl sulfones, showcasing the reagent's effectiveness in organic synthesis under mild conditions (Nara et al., 2001).

Catalysis and Green Chemistry

  • Catalytic Systems for Synthesis : Khazaei et al. (2011) developed ionic liquid catalytic systems that efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, utilizing 4-methyl benzene sulfonyl chloride. This process signifies the reagent's role in facilitating green chemistry applications by enabling reactions at room temperature with high yields (Khazaei et al., 2011).

  • Separation Techniques : Research by Arce et al. (2007) showed the application of ionic liquids in separating aromatic hydrocarbons from alkanes, illustrating the potential use of 4-methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride in developing new materials for chemical separation processes. This study contributes to the field of green chemistry by providing a method to remove benzene from its mixtures with hexane, highlighting the environmental benefits of using such innovative solvents (Arce et al., 2007).

Advanced Materials and Drug Synthesis

  • Sulfonated Thin-Film Composite Membranes : Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers and used them to prepare thin-film composite nanofiltration membranes for dye treatment. This research underscores the chemical's utility in creating advanced materials for environmental management, particularly in water purification (Liu et al., 2012).

Safety And Hazards

This compound is known to cause severe skin burns and eye damage . It is also combustible and corrosive . Contact with water liberates toxic gas .

Future Directions

While specific future directions for “4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride” were not found, the use of similar trifluoromethyl compounds in the fields of pharmaceuticals and agrochemicals suggests potential applications .

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(15(9,13)14)4-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMYYKYFUZKZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596852
Record name 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

151258-36-5
Record name 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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